molecular formula C8H7N3S B2380824 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol CAS No. 123916-01-8

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol

Cat. No.: B2380824
CAS No.: 123916-01-8
M. Wt: 177.23
InChI Key: RZLXJUBKBCWWRD-UHFFFAOYSA-N
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Description

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol is an organic compound with the molecular formula C8H7N3S It is characterized by the presence of a triazole ring attached to a benzene ring, which is further substituted with a thiol group

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as protein tyrosine phosphatases, where it can act as an inhibitor . The thiol group in this compound is reactive and can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in cell growth and survival. Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those with cysteine residues, leading to enzyme inhibition or activation . This binding can result in changes in enzyme conformation and activity, impacting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate cellular processes . For example, localization to the nucleus can enhance its impact on gene expression, while localization to the cytoplasm can influence enzyme activity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol typically involves the reaction of 4-bromobenzenethiol with 1,2,4-triazole under suitable conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the bromobenzenethiol and triazole are reacted in the presence of a palladium catalyst, a base, and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Nucleophiles like amines or alkoxides can react with the triazole ring.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted triazole derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
  • 4-(1H-1,2,4-Triazol-1-yl)benzene-1-amine

Uniqueness

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXJUBKBCWWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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